(Z,Z,Z)-Heptadeca-1,8,11,14-tetraene
Description
Properties
CAS No. |
10482-53-8 |
|---|---|
Molecular Formula |
C17H28 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
(8Z,11Z,14Z)-heptadeca-1,8,11,14-tetraene |
InChI |
InChI=1S/C17H28/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,6,8,12,14-15,17H,1,4-5,7,9-11,13,16H2,2H3/b8-6-,14-12-,17-15- |
InChI Key |
JXRNMQDTJAQLAQ-UTZXOHNXSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCC=C |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCC=C |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCC=C |
Other CAS No. |
10482-53-8 |
Synonyms |
aplotaxene heptadeca-1,8,11,14-tetraene |
Origin of Product |
United States |
Comparison with Similar Compounds
(8Z,11Z,14Z)-Heptadeca-1,8,11,14-tetraene
- Source: Identified in the essential oils of Hippophae rhamnoides (sea buckthorn) shoots .
- Structure : Shares the same molecular formula (C₁₇H₂₈) but differs in double bond positions (1,8,11,14 vs. 8,11,14 in aplotaxene).
(E3,E7)-4,8,12-Trimethyltrideca-1,3,7,11-tetraene
(Z)-1,8-Heptadecadiene
- Source : Isolated from Sabia parviflora stems and leaves .
- Structure : A diene (two double bonds) with a C₁₇ chain.
- Bioactivity: No allelopathic activity reported; noted for hepatoprotective effects .
Key Comparative Data
Stereochemical and Positional Isomers
- (8E,11E,14E)-Heptadeca-1,8,11,14-tetraene : An E-isomer of aplotaxene with a molecular weight of 232.4 g/mol and a higher logP value (5.98 ) compared to the Z-isomer (5.47 ) . This stereochemical difference likely reduces its solubility and bioactivity.
- 1,8,11,14-Heptadecatetraene (unspecified stereochemistry) : Reported in Michelia shiluensis leaf essential oils but lacks quantified bioactivity .
Research Findings and Implications
- Allelochemical Potency : Aplotaxene’s phytotoxicity surpasses that of shorter-chain polyenes like (Z)-1,8-heptadecadiene, likely due to increased conjugation enhancing reactivity .
- Ecological Role : In Carduus spp., aplotaxene concentrations in soil (0.5 mg/g ) may synergize with other root exudates for long-term allelopathic effects .
- Industrial Applications : Its presence in Saussurea lappa essential oils supports its use in traditional medicine, though synthetic production (e.g., by Dayang Chem) enables scalable research .
Preparation Methods
Heck Reaction
The Heck coupling of a dienyl halide with an alkene precursor facilitates the formation of conjugated systems. For instance, palladium-catalyzed coupling between 1,8-dibromoocta-1,7-diene and vinylboronic acid derivatives generates the central diene unit.
Conditions:
Suzuki-Miyaura Coupling
This method connects boronic esters to vinyl halides. A sequential approach assembles the tetraene backbone by coupling a C₈-boronic ester with a C₉-vinyl bromide, followed by a second coupling to extend the chain.
Optimization Highlights:
-
Ligand Effects: Bulky ligands (e.g., SPhos) enhance stereoretention.
-
Temperature: Reactions at 60°C minimize isomerization.
Partial Hydrogenation of Alkynes
Selective hydrogenation of alkynes to cis-alkenes using Lindlar’s catalyst (Pd/CaCO₃, quinoline) provides a route to (Z)-configured double bonds. For example, hydrogenating heptadeca-1,8,11,14-tetrayne under H₂ (1 atm) yields the target tetraene.
Challenges:
-
Over-Hydrogenation: Excess H₂ or prolonged reaction times lead to saturated byproducts.
-
Catalyst Poisoning: Thiols or amines in the substrate can deactivate the catalyst.
Elimination Reactions from Diols or Dihalides
Dehydrohalogenation or dehydration of vicinal dihalides/diols offers a stereocontrolled pathway. Treating 1,8,11,14-tetrabromoheptadecane with a strong base (e.g., KOtBu) induces four eliminations to form the tetraene.
Mechanistic Insight:
-
E2 Pathway: Anti-periplanar geometry ensures (Z)-configuration if starting material is erythro-dihalide.
-
Solvent Effects: Polar aprotic solvents (e.g., DMSO) improve reaction rates.
Enzymatic Synthesis via Fatty Acid Desaturases
Biocatalytic methods using engineered desaturases (e.g., Δ9- and Δ12-desaturases) introduce double bonds into saturated precursors. For example, expressing a fusion enzyme in E. coli converts stearic acid to aplotaxene via sequential desaturation.
Advantages:
-
Stereoselectivity: Enzymes inherently produce cis-double bonds.
-
Sustainability: Aqueous conditions and mild temperatures reduce environmental impact.
Limitations:
-
Substrate Scope: Limited to naturally occurring fatty acid derivatives.
-
Scale-Up Challenges: Enzyme stability and cost hinder industrial application.
Comparative Analysis of Methods
| Method | Yield (%) | (Z,Z,Z)-Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Wittig Olefination | 70–85 | High | Moderate | Moderate |
| Heck Coupling | 65–75 | Very High | High | High |
| Suzuki-Miyaura | 60–70 | High | High | High |
| Partial Hydrogenation | 50–65 | Moderate | Low | Low |
| Elimination Reaction | 55–70 | Variable | Moderate | Low |
| Enzymatic Synthesis | 40–60 | Very High | Low | High |
Q & A
Q. What are the primary methods for identifying and characterizing (Z,Z,Z)-Heptadeca-1,8,11,14-tetraene in plant extracts?
Answer:
- GC-MS Analysis : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification. For example, in Saussurea lappa roots, GC-MS revealed aplotaxene (the compound's synonym) at 1–2.5% in essential oils, alongside sesquiterpenes like costunolide .
- NMR Spectroscopy : Nuclear magnetic resonance (NMR) confirms stereochemistry, particularly the (Z,Z,Z) configuration of double bonds at positions 1, 8, 11, and 14. This is critical to distinguish it from isomers like (8E,11E,14E)-heptadecatetraene .
- Chromatographic Separation : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is used for purification, leveraging the compound’s conjugated tetraene system for absorbance .
Q. How can researchers efficiently extract this compound from plant material?
Answer:
- Solvent Extraction : Use non-polar solvents (e.g., hexane or ethyl acetate) for roots of Carduus nutans or Saussurea lappa, where the compound is concentrated in root tissues. Sonication or Soxhlet extraction enhances yield .
- Steam Distillation : For essential oil-rich plants like Hippophae rhamnoides, steam distillation isolates volatile components, followed by fractionation to enrich the tetraene .
- Critical Considerations : Optimize extraction time and temperature to prevent isomerization. For example, prolonged heating may convert (Z,Z,Z) to (E)-isomers, altering bioactivity .
Q. What is the ecological significance of this compound in plant systems?
Answer:
- Allelopathic Activity : The compound acts as a phytotoxin in invasive species like Carduus acanthoides, inhibiting lettuce (Lactuca sativa) growth at I50 = 0.333 mM in hydroponic assays. Soil concentrations (~0.5 mg/g) suggest long-term inhibitory effects on competitor plants .
- Plant Defense : In Saussurea lappa, it co-occurs with sesquiterpene lactones (e.g., costunolide), suggesting synergistic roles in deterring herbivores or pathogens .
Advanced Research Questions
Q. What synthetic strategies are available for this compound, and what challenges arise during synthesis?
Answer:
Q. How does the compound’s stability impact experimental design in bioactivity studies?
Answer:
- Degradation Pathways : The tetraene undergoes [1.7]-hydrogen shifts or electrocyclic ring-opening under ambient conditions, with half-lives ranging from 2.5 hours (18°C) to minutes at higher temperatures. Dark storage at –20°C in amber vials is advised .
- Bioassay Design : Short-term soil bioassays may underestimate allelopathic effects due to rapid degradation. Use controlled-release formulations or repeated dosing to mimic natural root exudation patterns .
Q. What mechanistic insights explain the allelopathic effects of this compound?
Answer:
- Membrane Disruption : At 6.5 mM (soil concentration), the compound induces electrolyte leakage in cucumber hypocotyl cells, likely via lipid peroxidation or membrane pore formation .
- Oxidative Stress : Reactive oxygen species (ROS) generation in target plants, measured via DCFH-DA fluorescence, correlates with growth inhibition. Antioxidant pretreatment (e.g., ascorbic acid) mitigates toxicity .
Key Methodological Recommendations
- Stereochemical Integrity : Validate Z-configuration via NOESY NMR or circular dichroism (CD) after synthesis or extraction .
- Quantification : Use deuterated internal standards (e.g., d4-aplotaxene) in GC-MS to account for volatility losses .
- Contradictions in Data : Discrepancies in reported I50 values may arise from solvent polarity or soil matrix effects; standardize bioassays using OECD guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
